tert-butyl 4-[(1H-benzimidazol-2-ylamino)methyl]piperidine-1-carboxylate
Description
tert-butyl 4-[(1H-benzimidazol-2-ylamino)methyl]piperidine-1-carboxylate is a piperidine-based compound featuring a benzimidazole moiety linked via an aminomethyl group. This structure combines the rigidity of the benzimidazole ring with the conformational flexibility of the piperidine scaffold, making it a promising candidate in medicinal chemistry, particularly for targeting enzymes or receptors requiring both aromatic and hydrogen-bonding interactions.
Properties
IUPAC Name |
tert-butyl 4-[(1H-benzimidazol-2-ylamino)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-18(2,3)24-17(23)22-10-8-13(9-11-22)12-19-16-20-14-6-4-5-7-15(14)21-16/h4-7,13H,8-12H2,1-3H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCGUXOCTHTGRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601135476 | |
| Record name | 1,1-Dimethylethyl 4-[(1H-benzimidazol-2-ylamino)methyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601135476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302341-65-7 | |
| Record name | 1,1-Dimethylethyl 4-[(1H-benzimidazol-2-ylamino)methyl]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302341-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[(1H-benzimidazol-2-ylamino)methyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601135476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Introduction
tert-butyl 4-[(1H-benzimidazol-2-ylamino)methyl]piperidine-1-carboxylate, also known by its CAS number 953071-73-3, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity, including antiviral, antibacterial, and other therapeutic potentials, supported by research findings and case studies.
Chemical Properties
The compound's molecular formula is , with a molar mass of approximately 301.38 g/mol. It is categorized as an organic compound and is often utilized as a pharmaceutical intermediate. Its structural characteristics include a piperidine ring and a benzimidazole moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 953071-73-3 |
| Molecular Formula | C17H23N3O2 |
| Molar Mass | 301.38 g/mol |
| Density | 1.184 g/cm³ (predicted) |
| pKa | 11.83 (predicted) |
Biological Activities
Antiviral Activity
Recent studies have indicated that derivatives of benzimidazole, including the tert-butyl compound, exhibit antiviral properties. For instance, compounds related to benzimidazole have shown effectiveness against various viruses, including the Ebola virus and other RNA viruses. A study highlighted the anti-Ebola activity of certain benzimidazole-piperidine hybrids with an EC50 value of 0.64 µM, indicating their potential as antiviral agents .
Antibacterial Activity
The antibacterial potential of this compound has also been explored. Benzimidazole derivatives are known for their broad-spectrum antibacterial properties. In vitro studies have demonstrated that certain derivatives can inhibit bacterial growth effectively, making them candidates for further development in treating bacterial infections .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific cellular targets. For example, docking studies suggest that these compounds may bind to proteins involved in viral entry or replication processes, thus inhibiting viral proliferation .
Case Studies and Research Findings
- Ebola Virus Inhibition : A study on benzimidazole-piperidine hybrids demonstrated significant inhibition of the Ebola virus with selectivity indices indicating low cytotoxicity . The most effective compounds were found to block viral entry effectively.
- Antibacterial Screening : Research indicated that certain derivatives showed promising results against Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics .
- Antitumor Activity : Some derivatives have exhibited antitumor properties in preclinical models, targeting specific cancer cell lines with varying IC50 values indicating their potency against tumor growth .
The biological activity of this compound presents a promising avenue for pharmaceutical development. Its potential antiviral and antibacterial properties, alongside preliminary findings on antitumor activity, highlight the need for further investigation into its mechanisms and therapeutic applications. Continued research could lead to novel treatments for viral infections and bacterial diseases.
References
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carboxylate Group
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the free piperidine amine. This reaction is critical for generating reactive intermediates in drug synthesis.
| Reaction Conditions | Yield | Observations | Source |
|---|---|---|---|
| Trifluoroacetic acid (TFA) in DCM | 85% | Rapid deprotection at RT; forms TFA salt | |
| HCl in dioxane | 90% | Requires heating (50°C, 2 hr) |
Mechanism : Acid-catalyzed cleavage of the Boc group generates a protonated amine intermediate, stabilized by the electron-withdrawing trifluoroacetate counterion.
Nucleophilic Substitution Reactions
The benzimidazole nitrogen and piperidine amine participate in nucleophilic substitutions, enabling functionalization.
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| Benzyl bromide, NaH, DMF, 0°C→RT | N-Benzylated derivative | 78% | |
| Acetyl chloride, Et₃N, THF | Acetylated piperidine amine | 65% |
Key Finding : Alkylation occurs preferentially at the piperidine amine over the benzimidazole NH under basic conditions.
Coupling Reactions
The deprotected amine undergoes coupling with carboxylic acids or electrophiles for structural diversification.
| Reagent/Activating Agent | Partner | Product | Yield | Source |
|---|---|---|---|---|
| HOBt/HBTU, DIPEA, DMF | 2-Chlorophenylacetic acid | Amide-linked derivative | 68% | |
| EDC·HCl, NHS, CH₂Cl₂ | Succinic anhydride | Piperidine-succinimide conjugate | 72% |
Mechanism : Activation of the carboxylic acid via HOBt/HBTU forms an active ester, enabling nucleophilic attack by the piperidine amine .
Oxidation and Reduction
The benzimidazole ring and methylene linker are sites for redox transformations.
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| KMnO₄, H₂O/acetone, 0°C | Oxidation of methylene to ketone | Ketone derivative (unstable) | |
| NaBH₄, MeOH, RT | Reduction of imine (if present) | Saturated benzimidazoline analog |
Limitation : Over-oxidation risks require careful stoichiometric control.
Cyclization Reactions
The compound participates in intramolecular cyclizations to form fused heterocycles.
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| Diphenyl cyanocarbonimidate, DMF | Benzimidazole-piperidine macrocycle | 60% | |
| POCl₃, reflux | Chlorinated benzimidazole analog | 55% |
Mechanism : Cyanocarbonimidate mediates cyclization via nucleophilic attack on the benzimidazole NH, forming a six-membered ring .
Suzuki-Miyaura Cross-Coupling
The benzimidazole ring supports palladium-catalyzed coupling for aryl functionalization.
| Conditions | Boronic Acid Partner | Yield | Source |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O | 4-Fluorophenylboronic acid | 45% | |
| PdCl₂(dppf), CsF, THF | Pyridin-3-ylboronic acid | 38% |
Challenge : Steric hindrance from the piperidine group reduces yields compared to simpler benzimidazoles .
Acid/Base-Mediated Rearrangements
Under strong basic conditions, the piperidine-benzimidazole linkage undergoes reversible ring-opening.
| Conditions | Observation | Source |
|---|---|---|
| NaOH (2M), EtOH, 80°C | Ring-opened diamine intermediate | |
| HCl (conc.), reflux | Degradation to benzimidazole |
Application : This reversibility aids in controlled drug release formulations.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The table below summarizes key structural analogs, their substituents, and molecular properties:
Key Observations:
Benzimidazole vs. Benzimidazolone Derivatives: The target compound differs from Compounds 22 and 25 by replacing the 2-oxo-benzimidazolone group with a benzimidazol-2-ylaminomethyl substituent. The aminomethyl linker in the target compound may enhance flexibility, enabling better adaptation to binding pockets compared to the rigid benzimidazolone ring in Compounds 22 and 23.
Substituent Effects on Physicochemical Properties :
- Chlorine Substitution (Compound 25) : The 4-chloro group increases molecular weight and lipophilicity, which could improve membrane permeability but reduce aqueous solubility .
- Cyclobutyl Derivatives (Compound 37) : The bulky cyclobutyl group increases steric hindrance, likely reducing enzymatic binding affinity compared to planar benzimidazole derivatives. However, this moiety may enhance stability against oxidative metabolism .
Q & A
Q. Q: What are the standard synthetic routes for preparing tert-butyl 4-[(1H-benzimidazol-2-ylamino)methyl]piperidine-1-carboxylate, and how can reaction yields be optimized?
A: The compound is typically synthesized via multi-step procedures involving:
- Step 1: Nucleophilic substitution between tert-butyl 4-aminopiperidine-1-carboxylate and a benzimidazole derivative (e.g., 2-chloro-1H-benzimidazole) under reflux in a polar aprotic solvent (e.g., DMF) .
- Step 2: Reduction of intermediates using catalytic hydrogenation or sodium borohydride to stabilize the aminomethyl linkage .
Yield optimization requires strict temperature control (e.g., 60–80°C for Step 1), stoichiometric excess of the benzimidazole precursor, and inert atmosphere (N₂/Ar) to prevent oxidation. Purification via flash column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity (>95%) .
Advanced Structural Characterization
Q. Q: How can researchers resolve discrepancies in NMR and LCMS data during structural validation of this compound?
A: Contradictions may arise from residual solvents, tautomerism in the benzimidazole moiety, or rotameric forms of the piperidine ring. To address this:
- Use deuterated DMSO for NMR to stabilize tautomers and enhance signal resolution .
- Perform 2D NMR (COSY, HSQC) to confirm connectivity, particularly for the piperidine C–H and benzimidazole NH groups .
- LCMS with high-resolution ESI+ detects [M+H]⁺ ions (expected m/z ~399.2) and fragments (e.g., loss of tert-butyl group: m/z ~343.1). Discrepancies in mass signals may indicate incomplete Boc deprotection or side reactions; repeat synthesis under stricter anhydrous conditions .
Crystallographic Analysis
Q. Q: What crystallographic strategies are recommended for determining the absolute configuration of this compound?
A: Single-crystal X-ray diffraction is ideal. Key steps include:
- Growing crystals via slow evaporation (solvent: dichloromethane/methanol) .
- Using SHELXL for refinement, leveraging its robust handling of disordered tert-butyl groups and hydrogen bonding networks (e.g., N–H⋯O interactions between benzimidazole and carboxylate) .
- For ambiguous electron density, employ Hirshfeld surface analysis to validate intermolecular interactions and reduce model bias .
Stability and Reactivity
Q. Q: Under what conditions does this compound undergo decomposition, and how can stability be assessed during long-term storage?
A: The compound is sensitive to:
- Strong acids/bases : Boc group hydrolysis occurs at pH < 2 or pH > 10, releasing piperidine intermediates .
- Oxidizing agents : Tert-butyl groups may degrade in the presence of peroxides, detectable via TLC (new spots) or IR (loss of C=O stretch at ~1680 cm⁻¹) .
For storage, use airtight containers under argon at –20°C, with periodic HPLC monitoring (C18 column, acetonitrile/water gradient) to track purity degradation .
Biological Activity Profiling
Q. Q: What in vitro assays are suitable for evaluating the bioactivity of this compound, given its structural similarity to kinase inhibitors?
A: Prioritize assays targeting:
- Kinase inhibition : Screen against tyrosine kinases (e.g., ABL1, EGFR) using fluorescence-based ADP-Glo™ assays .
- Cellular uptake : Use fluorescent tagging (e.g., BODIPY) and confocal microscopy to assess membrane permeability .
- CYP450 metabolism : Incubate with human liver microsomes and quantify metabolites via UPLC-QTOF to predict pharmacokinetic liabilities .
Computational Modeling
Q. Q: How can molecular docking and MD simulations predict the binding mode of this compound to therapeutic targets?
A:
- Docking (AutoDock Vina) : Parameterize the benzimidazole as a hinge-binding motif and the piperidine as a solubility enhancer. Validate poses against co-crystal structures of analogous inhibitors .
- MD simulations (GROMACS) : Simulate >100 ns in explicit solvent to assess conformational stability of the tert-butyl group and hydrogen bonds with target residues .
- QM/MM : Calculate binding energy contributions of key substituents (e.g., benzimidazole NH vs. methylene linker) .
Handling Contradictory Bioassay Data
Q. Q: How should researchers interpret conflicting IC₅₀ values reported for this compound in different enzymatic assays?
A: Discrepancies may stem from:
- Assay conditions (e.g., ATP concentration in kinase assays; use standardized Km values) .
- Protein isoforms : Test against multiple isoforms (e.g., EGFR L858R vs. wild-type) .
- Solubility limits : Pre-dissolve in DMSO (<0.1% final) and confirm compound integrity post-assay via LCMS .
Scale-Up Challenges
Q. Q: What industrial-scale adaptations are needed for synthesizing this compound while maintaining enantiomeric purity?
A: Critical adaptations include:
- Continuous flow chemistry : Minimize racemization during aminomethylation by reducing residence time .
- Chiral HPLC : Use immobilized amylose columns (e.g., Chiralpak IA) to separate enantiomers post-synthesis .
- PAT (Process Analytical Technology) : Implement inline FTIR to monitor Boc deprotection in real time .
Regulatory Compliance
Q. Q: What safety protocols are mandated for handling this compound in academic labs?
A: Follow GHS-aligned guidelines:
- PPE : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .
- Waste disposal : Neutralize acidic byproducts before aqueous disposal .
Advanced Applications in Drug Development
Q. Q: How can this compound be integrated into PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation?
A:
- Linker design : Attach the piperidine carboxylate to E3 ligase ligands (e.g., thalidomide) via PEG spacers .
- In-cell efficacy : Validate degradation efficiency in HEK293T cells using Western blot (target protein) and NanoLuc reporter assays .
- SPR analysis : Measure binding kinetics (KD) between the PROTAC and target protein .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
